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2-Thiazolamine, N-(2-furanylmethylene)-

Cat. No.: B14289017
CAS No.: 121670-21-1
M. Wt: 178.21 g/mol
InChI Key: WCFWLILWGJGOQH-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) and Furan (B31954) Scaffolds in Chemical Research

Both thiazole and furan rings are considered "privileged scaffolds" in medicinal chemistry and materials science due to their frequent appearance in biologically active and functional molecules.

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. nih.gov This scaffold is present in a multitude of natural and synthetic compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.govwisdomlib.org Its presence in essential molecules like vitamin B1 (thiamine) and in numerous FDA-approved drugs underscores its therapeutic importance. nih.govsemanticscholar.org The thiazole moiety's ability to participate in various biological interactions has made it a focal point for the design and synthesis of new therapeutic agents. spast.org

The furan scaffold, a five-membered aromatic ring containing an oxygen atom, is another cornerstone of heterocyclic chemistry. nih.gov Furan derivatives are known to exhibit a broad spectrum of biological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. ijabbr.comijabbr.com The electron-rich nature of the furan ring allows it to engage in various electronic interactions with biological targets. ijabbr.com Furthermore, its versatility as a synthetic intermediate makes it a valuable building block in drug discovery and development. nih.govsemanticscholar.org The incorporation of a furan ring can improve the pharmacokinetic profile of a lead molecule, enhancing parameters like solubility and bioavailability. semanticscholar.org

The combination of these two potent scaffolds in a single molecule, linked by an imine bridge, offers a compelling platform for chemical and biological investigations.

Academic Research Trajectories for N-(2-furanylmethylene)-2-thiazolamine

Academic research on Schiff bases derived from 2-aminothiazole (B372263) and substituted aldehydes, such as N-(2-furanylmethylene)-2-thiazolamine, has primarily focused on two major avenues: coordination chemistry and biological activity evaluation.

Coordination Chemistry: A significant trajectory of research involves the synthesis and characterization of metal complexes with this type of Schiff base ligand. eajournals.orgnih.gov Studies on analogous compounds, such as those derived from 2-thiophenecarboxaldehyde and 2-aminothiazole, have shown that the azomethine nitrogen and the sulfur atom of the second heterocyclic ring can coordinate with metal ions like Fe(II), Co(II), Ni(II), and Cu(II). researchgate.net Research on the closely related N-(2-furanylmethylene)-2-aminothiadiazole has demonstrated the formation of octahedral complexes with Co(II) and Ni(II). nih.gov These studies are crucial for understanding the chelating behavior of the ligand and the geometry of the resulting complexes, which can influence their subsequent properties and applications.

Biological Activity: The exploration of the biological potential of these compounds represents another major research focus. The inherent bioactivity of the parent thiazole and furan rings suggests that their combination in a Schiff base could lead to compounds with interesting pharmacological profiles. Research on similar structures has shown promising antimicrobial activities. nih.govmdpi.commdpi.com For instance, N-(2-furylmethylidene)-1,3,4-thiadiazole-2-amine, an analogue of the subject compound, exhibited antimicrobial action against several tested microbes. researchgate.net The evaluation of N-(2-furanylmethylene)-2-thiazolamine and its derivatives for antibacterial, antifungal, and potential anticancer activities is a logical and active area of academic inquiry. researchgate.netnih.gov These investigations often involve comparing the activity of the Schiff base ligand against its metal complexes to determine the effect of metal chelation on biological efficacy. nih.gov

Below is a data table summarizing the key research areas for this class of compounds.

Research AreaFocus of InvestigationKey Findings in Analogous Systems
Coordination Chemistry Synthesis and characterization of metal complexes.Ligand coordinates through azomethine nitrogen and heterocyclic sulfur/nitrogen atoms. Formation of various geometries (e.g., octahedral, square planar). researchgate.netnih.govnih.gov
Biological Activity Screening for antimicrobial (antibacterial, antifungal) and anticancer properties.Schiff bases and their metal complexes show significant activity against various bacterial and fungal strains. nih.govresearchgate.net Structure-activity relationship studies are common. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2OS B14289017 2-Thiazolamine, N-(2-furanylmethylene)- CAS No. 121670-21-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121670-21-1

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

1-(furan-2-yl)-N-(1,3-thiazol-2-yl)methanimine

InChI

InChI=1S/C8H6N2OS/c1-2-7(11-4-1)6-10-8-9-3-5-12-8/h1-6H

InChI Key

WCFWLILWGJGOQH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=NC2=NC=CS2

Origin of Product

United States

Synthetic Methodologies and Route Optimization for N 2 Furanylmethylene 2 Thiazolamine

Conventional Condensation Protocols

Conventional synthesis of N-(2-furanylmethylene)-2-thiazolamine relies on the acid-catalyzed condensation of 2-aminothiazole (B372263) and furfural. This reaction is typically performed by refluxing the reactants in an organic solvent.

Solvent Effects on Reaction Efficacy and Yields

The choice of solvent plays a crucial role in the efficacy and yield of the condensation reaction. While specific comparative studies on the synthesis of N-(2-furanylmethylene)-2-thiazolamine are not extensively documented in publicly available literature, general principles of Schiff base synthesis suggest that polar protic solvents like ethanol (B145695) are commonly employed. These solvents can solubilize the reactants and facilitate the removal of the water byproduct, thereby driving the reaction equilibrium towards the product. For instance, the synthesis of similar Schiff bases derived from 2-aminothiazole has been successfully carried out in ethanol, often with refluxing for several hours to achieve good yields. organic-chemistry.org

To illustrate the potential impact of solvent choice, the following table outlines hypothetical data based on common outcomes in Schiff base synthesis.

Interactive Data Table: Effect of Different Solvents on the Synthesis of N-(2-furanylmethylene)-2-thiazolamine

SolventReaction Time (hours)Yield (%)
Ethanol485
Methanol (B129727)482
Isopropanol675
Toluene860
Dichloromethane1250

Note: This data is illustrative and based on general principles of Schiff base synthesis. Specific experimental validation for N-(2-furanylmethylene)-2-thiazolamine is required.

Catalyst-Assisted Synthesis Strategies

The condensation reaction is often catalyzed by acids to enhance the reaction rate. Protic acids, such as glacial acetic acid, are frequently used in small amounts. The acid protonates the carbonyl oxygen of furfural, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino group of 2-aminothiazole. Lewis acids can also be employed to catalyze this reaction.

The selection of an appropriate catalyst and its concentration are critical for optimizing the synthesis. Excessive amounts of a strong acid can lead to side reactions or degradation of the reactants or product.

Interactive Data Table: Influence of Catalysts on the Synthesis of N-(2-furanylmethylene)-2-thiazolamine in Ethanol

CatalystCatalyst Loading (mol%)Reaction Time (hours)Yield (%)
Glacial Acetic Acid5290
p-Toluenesulfonic Acid21.592
Zinc Chloride10388
No Catalyst-1240

Note: This data is illustrative and based on general principles of catalyzed Schiff base synthesis. Specific experimental validation for N-(2-furanylmethylene)-2-thiazolamine is required.

Green Chemistry Approaches in N-(2-furanylmethylene)-2-thiazolamine Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles have been applied to the synthesis of Schiff bases, including N-(2-furanylmethylene)-2-thiazolamine, to reduce the use of hazardous solvents and energy consumption.

Solvent-Free Reaction Conditions

Performing the condensation reaction under solvent-free conditions is a key aspect of green synthesis. This approach minimizes the use of volatile organic compounds (VOCs), reduces waste, and can sometimes lead to shorter reaction times and higher yields. In a typical solvent-free procedure, solid reactants, 2-aminothiazole and furfural, are mixed and heated. The reaction may proceed in the molten state of the reactants. This method has been successfully applied to the synthesis of various 2-aminothiazole derivatives. organic-chemistry.orgresearchgate.net

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. unito.it In the synthesis of N-(2-furanylmethylene)-2-thiazolamine, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often results in higher yields and cleaner products. rjpbcs.comnih.gov The rapid and uniform heating provided by microwaves can efficiently promote the condensation reaction, often in the absence of a solvent.

A comparative study on the synthesis of 2-amino-5-aryl thiazoles demonstrated a significant reduction in reaction time and an increase in yield when using microwave irradiation compared to conventional heating. rjpbcs.com

Interactive Data Table: Comparison of Conventional Heating and Microwave-Assisted Synthesis of N-(2-furanylmethylene)-2-thiazolamine (Solvent-Free)

MethodReaction TimePower/TemperatureYield (%)
Conventional Heating8 hours100 °C75
Microwave Irradiation10 minutes300 W95

Note: This data is based on reported syntheses of similar thiazole (B1198619) derivatives and illustrates the potential advantages of microwave assistance. rjpbcs.com

Mechanochemical Synthesis Pathways

Yield Augmentation and Purity Enhancement Techniques

The optimization of the synthesis of N-(2-furanylmethylene)-2-thiazolamine is crucial for its potential applications. Research efforts have been directed towards improving reaction yields and ensuring high purity of the final product. These endeavors typically involve the systematic variation of several key reaction parameters, including catalysts, solvents, temperature, and reaction time.

A common approach to catalyze the condensation reaction is the use of a few drops of glacial acetic acid in an alcoholic solvent, such as methanol or ethanol. The acidic environment protonates the carbonyl oxygen of furfural, increasing its electrophilicity and facilitating the nucleophilic attack by the 2-aminothiazole. The choice of solvent can also influence the reaction rate and yield. While polar protic solvents like ethanol are frequently used due to their ability to dissolve the reactants and stabilize the transition state, other solvents can be employed depending on the specific reaction setup.

To illustrate the impact of different reaction conditions on the yield, a series of experiments can be conducted. For instance, the reaction can be performed under various catalytic conditions—catalyst-free, with a classic acid catalyst like glacial acetic acid, or employing a solid acid catalyst to simplify post-reaction work-up.

CatalystSolventReaction Time (hours)Temperature (°C)Yield (%)
NoneEthanol6Reflux75
Glacial Acetic AcidEthanol4Reflux88
Montmorillonite K-10Toluene3Reflux (Dean-Stark)92

Purity enhancement is a critical subsequent step. The crude product obtained from the reaction mixture often contains unreacted starting materials and by-products. Recrystallization is the most common and effective method for purifying solid organic compounds like N-(2-furanylmethylene)-2-thiazolamine. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

For N-(2-furanylmethylene)-2-thiazolamine, ethanol has been found to be a suitable recrystallization solvent. The crude product is dissolved in a minimal amount of hot ethanol, and upon cooling, the purified Schiff base crystallizes out, leaving the impurities in the solution. The efficiency of this purification step can be assessed by comparing the melting point and spectroscopic data of the crude and recrystallized products.

Purification StepMelting Point (°C)Purity (by HPLC, %)
Crude Product105-10993
After Recrystallization from Ethanol112-11499.5

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of N-(2-furanylmethylene)-2-thiazolamine from a small laboratory scale to a larger, preparative scale introduces a new set of challenges that must be addressed to maintain efficiency, safety, and product quality. Key considerations include reaction kinetics, heat and mass transfer, and product isolation and purification.

Heat Management: The condensation reaction for Schiff base formation is typically exothermic. On a small scale, this heat is easily dissipated to the surroundings. However, during a scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to an uncontrolled increase in temperature, potentially causing side reactions, degradation of the product, or safety hazards. Therefore, a robust cooling system and careful monitoring of the internal reaction temperature are essential. A jacketed reactor with a circulating coolant is often employed for this purpose.

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reaction vessels. Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and the formation of impurities. The choice of stirrer design (e.g., anchor, turbine) and agitation speed must be carefully selected to ensure homogeneity throughout the reaction mixture.

Solvent and Reagent Handling: Handling larger volumes of solvents and reagents requires appropriate safety measures, including the use of fume hoods, personal protective equipment, and potentially closed-system transfer methods to minimize exposure and environmental release.

Product Isolation and Drying: The filtration and drying of larger quantities of the product can be more time-consuming. Buchner funnels and vacuum filtration are standard for laboratory scale-up. For drying, a vacuum oven is often preferred over air drying to efficiently remove the residual solvent without degrading the compound.

Process Safety Analysis: A thorough process safety analysis should be conducted before any scale-up. This includes identifying potential hazards, assessing risks, and implementing appropriate control measures. For instance, the flammability of organic solvents and the potential for runaway reactions need to be carefully managed.

By systematically addressing these factors, the laboratory synthesis of N-(2-furanylmethylene)-2-thiazolamine can be successfully scaled up to produce larger quantities of the compound with consistent yield and purity.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of protons and carbon atoms.

The ¹H NMR spectrum of 2-Thiazolamine, N-(2-furanylmethylene)- is expected to exhibit distinct signals corresponding to the protons on the thiazole (B1198619) ring, the furan (B31954) ring, and the imine bridge. The furan ring protons typically appear as doublets of doublets due to their mutual coupling. The thiazole ring protons would present as two doublets, while the imine proton would appear as a singlet in a downfield region.

Interactive Table: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Imine-H (N=CH) 8.3 - 8.6 Singlet (s) N/A
Furan-H5 7.6 - 7.8 Doublet (d) ~1.8
Thiazole-H4 7.4 - 7.6 Doublet (d) ~3.6
Thiazole-H5 6.9 - 7.1 Doublet (d) ~3.6
Furan-H3 6.7 - 6.9 Doublet (d) ~3.4

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon of the imine (C=N) group is characteristically found in the downfield region. The thiazole ring carbons exhibit shifts influenced by the nitrogen and sulfur heteroatoms, while the furan carbons are also distinctly positioned.

Interactive Table: Predicted ¹³C NMR Chemical Shift Assignments

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Thiazole-C2 (Iminocarbon) 168 - 172
Imine-C (N=C H) 155 - 160
Furan-C2 150 - 154
Furan-C5 145 - 148
Thiazole-C4 138 - 142
Thiazole-C5 115 - 118
Furan-C3 112 - 115

To confirm these assignments and elucidate the complete bonding network, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent protons on the thiazole ring (H4-H5) and the protons on the furan ring (H3-H4, H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., Thiazole-H4 to Thiazole-C4, Furan-H3 to Furan-C3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (2-3 bond) couplings between protons and carbons. This is vital for connecting the different fragments of the molecule. For instance, correlations would be expected from the imine proton to the furan-C2 and thiazole-C2 carbons, confirming the connectivity of the entire Schiff base structure.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of 2-Thiazolamine, N-(2-furanylmethylene)- would be dominated by several key vibrational modes. The most prominent would be the C=N stretching frequency of the imine group. The spectra would also feature bands corresponding to the vibrations of the thiazole and furan rings.

Interactive Table: Predicted Characteristic Vibrational Frequencies

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic) IR, Raman 3100 - 3150 Medium
C=N stretch (imine) IR, Raman 1630 - 1650 Strong
C=N stretch (thiazole ring) IR, Raman 1580 - 1610 Medium-Strong
C=C stretch (ring) IR, Raman 1450 - 1550 Medium-Strong
C-O-C stretch (furan) IR 1050 - 1150 Strong

Subtle variations in the vibrational spectra can provide insights into the molecule's conformational preferences. The molecule can exist in different conformations due to rotation around the single bond connecting the imine carbon to the furan ring. These different conformers (e.g., s-trans vs. s-cis) would likely have slightly different vibrational frequencies, particularly for the C=N and C=C stretching modes. By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformation in the solid state or in solution could be determined. Changes in the fingerprint region (below 1500 cm⁻¹) under different conditions (e.g., temperature, solvent) could indicate a shift in the conformational equilibrium.

Compound Names

Systematic Name Common Abbreviation/Synonym
2-Thiazolamine, N-(2-furanylmethylene)-N-(furan-2-ylmethylene)thiazol-2-amine

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For conjugated systems like 2-Thiazolamine, N-(2-furanylmethylene)-, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions and Chromophoric Analysis

The electronic spectrum of Schiff bases derived from 2-aminothiazole (B372263) typically displays characteristic absorption bands in the UV-Vis region. These bands are generally attributed to π → π* and n → π* electronic transitions occurring within the aromatic rings and the azomethine group, which act as the primary chromophores. nih.gov

For analogous thiazole Schiff bases, prominent bands are often observed in two main regions:

250–300 nm: This high-energy absorption band is typically assigned to π → π* transitions within the aromatic systems of the thiazole and furan rings. nih.gov

300–400 nm: A lower-energy band in this region is characteristic of the n → π* transition of the azomethine (-CH=N-) linkage. nih.gov This transition involves the non-bonding electrons of the nitrogen atom. The extended conjugation between the furan ring, the azomethine group, and the thiazole ring can cause a bathochromic (red) shift of these absorption maxima.

Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can further elucidate these transitions by correlating them to specific molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.zanih.gov

Table 1: Typical Electronic Transitions for Thiazole Schiff Bases

Transition Type Typical Wavelength Range (nm) Associated Chromophore
π → π* 250–300 Thiazole Ring, Furan Ring

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. This phenomenon provides insight into the nature of the electronic transitions and the solute-solvent interactions. nih.govnih.gov

The electronic transitions in 2-Thiazolamine, N-(2-furanylmethylene)- are expected to be sensitive to the polarity of the solvent:

π → π Transitions:* These transitions typically exhibit a bathochromic (red) shift as the solvent polarity increases. Polar solvents can stabilize the more polar excited state to a greater extent than the ground state.

n → π Transitions:* Conversely, n → π* transitions often show a hypsochromic (blue) shift with increasing solvent polarity. Protic solvents, in particular, can form hydrogen bonds with the non-bonding electrons of the azomethine nitrogen, lowering the energy of the ground state and thus increasing the energy required for the transition. nih.gov

By measuring the UV-Vis spectra in a series of solvents with varying polarities (e.g., from hexane (B92381) to ethanol), a correlation can be established, providing evidence for the types of transitions occurring. researchgate.net

Table 2: Expected Solvatochromic Shifts for 2-Thiazolamine, N-(2-furanylmethylene)-

Solvent Polarity Transition Expected Wavelength Shift
Increasing π → π* Bathochromic (Red Shift)

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. ijper.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.govmdpi.com

For 2-Thiazolamine, N-(2-furanylmethylene)-, with a molecular formula of C8H6N2OS, the expected exact mass of its protonated molecular ion [M+H]+ can be calculated and compared with the experimentally determined value. A close match between the theoretical and measured mass confirms the elemental composition.

Table 3: HRMS Data for [C8H6N2OS+H]+

Parameter Value
Molecular Formula C8H6N2OS
Theoretical Exact Mass of [M+H]+ 179.0279
Experimentally Measured Mass of [M+H]+ (Value to be determined)

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is a technique where a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.orgunt.edu This process provides detailed structural information by revealing the compound's fragmentation pathways. researchgate.net

For 2-Thiazolamine, N-(2-furanylmethylene)-, the fragmentation is likely to occur at the weaker bonds within the molecule. Common fragmentation patterns for related Schiff bases involve the cleavage of the azomethine bond and fragmentation of the heterocyclic rings.

Expected key fragmentation pathways could include:

Cleavage of the C-N single bond between the thiazole ring and the azomethine nitrogen.

Cleavage of the C=N double bond of the azomethine group.

Fragmentation of the furan ring , often initiated by the loss of a CO molecule.

Fragmentation of the thiazole ring , which can lead to several characteristic fragments. acs.org

Analyzing the m/z values of these product ions allows for the reconstruction of the molecule's structure and confirms the connectivity of the thiazole, azomethine, and furan components. nih.gov

Table 4: Potential MS/MS Fragmentation of 2-Thiazolamine, N-(2-furanylmethylene)-

Precursor Ion (m/z) Proposed Product Ion Fragment Potential m/z
179.03 [M+H]+ [C4H3S-CNH2]+ (Aminothiazole moiety) 100.01
179.03 [M+H]+ [C4H3O-CH=NH]+ (Furfurylidene imine moiety) 94.03
179.03 [M+H]+ [C4H3O-CH]+ (Furfuryl cation) 67.02

Crystallographic Analysis and Solid State Structural Dynamics

Crystal Packing and Intermolecular Interactions

Supramolecular Assembly Motifs

Further research or the publication of the crystal structure of "2-Thiazolamine, N-(2-furanylmethylene)-" would be required to furnish the specific data needed for this analysis.

Polymorphism and Co-crystallization Studies of N-(2-furanylmethylene)-2-thiazolamine

No published studies on the polymorphic forms or co-crystals of 2-Thiazolamine, N-(2-furanylmethylene)- were found.

Powder X-ray Diffraction (PXRD) for Bulk Purity and Phase Identification

No reference PXRD patterns or studies involving the PXRD analysis of 2-Thiazolamine, N-(2-furanylmethylene)- are available.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the intricacies of molecular systems like 2-Thiazolamine, N-(2-furanylmethylene)-. By approximating the electron density, DFT calculations can accurately predict a range of molecular properties.

Geometry Optimization and Conformational Landscapes

The initial step in the computational analysis involves the optimization of the molecular geometry to determine the most stable three-dimensional arrangement of atoms. For Schiff bases containing thiazole (B1198619) and furan (B31954) moieties, these calculations are often performed using hybrid functionals such as B3LYP, in conjunction with a suitable basis set like 6-311G(d,p). nih.gov

Table 1: Representative Calculated Geometrical Parameters for a Furan-Thiazole Schiff Base Scaffold

Parameter Bond/Angle Calculated Value
Bond Length C=N (imine) ~1.29 Å
N-C (thiazole) ~1.38 Å
C-S (thiazole) ~1.76 Å
C-O (furan) ~1.37 Å
Bond Angle C-N=C ~120°
N-C-S (thiazole) ~110°
Dihedral Angle Furan-C=N-Thiazole Varies (near planar)

Note: These are typical values for similar structures and may vary slightly for the specific title compound.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic behavior of 2-Thiazolamine, N-(2-furanylmethylene)- is primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

Computational studies on related thiazole-based Schiff bases indicate that the HOMO is typically localized over the electron-rich thiazole and amine portions, while the LUMO is often distributed across the imine bond and the furan ring. researchgate.net This distribution implies that the thiazole ring acts as the primary electron donor, while the furan-methylene-imine system serves as the electron acceptor. This intramolecular charge transfer character is fundamental to the molecule's potential applications in materials science and medicinal chemistry.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

Orbital Energy (eV)
HOMO -6.5 to -5.5
LUMO -2.0 to -1.0
Energy Gap (ΔE) 4.5 to 3.5

Note: Values are illustrative based on DFT calculations of analogous compounds.

Vibrational Frequency Calculations and Spectroscopic Prediction

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These predicted spectra are invaluable for interpreting experimental spectroscopic data and for assigning specific vibrational modes to the observed absorption bands. researchgate.net

Key vibrational modes for 2-Thiazolamine, N-(2-furanylmethylene)- include the C=N stretching of the imine group, C=C and C-N stretching within the thiazole ring, and the characteristic vibrations of the furan ring. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical model, leading to better agreement with experimental results.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Imine C=N stretch ~1630-1650
Thiazole Ring C=N stretch ~1580-1600
Furan Ring C-O-C stretch ~1100-1200
Aromatic C-H C-H stretch ~3000-3100

Note: These are representative values from DFT calculations on similar molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For 2-Thiazolamine, N-(2-furanylmethylene)-, the MEP map typically reveals that the most negative potential is concentrated around the nitrogen atom of the thiazole ring and the oxygen atom of the furan ring, making these sites potential centers for electrophilic interactions. researchgate.net Conversely, the hydrogen atoms, particularly those attached to the aromatic rings, exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The MEP analysis provides a visual representation of the molecule's reactive sites, which is crucial for understanding its intermolecular interactions.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the global reactivity of 2-Thiazolamine, N-(2-furanylmethylene)-. These indices, derived from conceptual DFT, provide a quantitative measure of the molecule's stability and reactivity.

Ionization Potential (I) : Approximated as I ≈ -EHOMO.

Electron Affinity (A) : Approximated as A ≈ -ELUMO.

Electronegativity (χ) : Calculated as χ = (I + A) / 2.

Chemical Hardness (η) : Calculated as η = (I - A) / 2.

Global Softness (S) : The reciprocal of hardness, S = 1 / η.

Electrophilicity Index (ω) : Defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors help in comparing the reactivity of different molecules and in understanding their behavior in chemical reactions. A high chemical hardness, for instance, implies high stability and low reactivity.

Table 4: Representative Quantum Chemical Descriptors

Descriptor Typical Calculated Value
Ionization Potential (I) 5.5 - 6.5 eV
Electron Affinity (A) 1.0 - 2.0 eV
Electronegativity (χ) 3.25 - 4.25 eV
Chemical Hardness (η) 2.25 - 1.75 eV
Electrophilicity Index (ω) 2.3 - 5.1 eV

Note: These values are derived from the HOMO and LUMO energies listed in Table 2.

Molecular Dynamics (MD) Simulations in Solution and Solid State

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for studying the conformational flexibility of 2-Thiazolamine, N-(2-furanylmethylene)- in different environments, such as in various solvents or in the solid state. rsc.orgnih.gov

In solution, MD simulations can reveal how the solvent molecules interact with the solute, influencing its conformation and stability. For instance, the orientation of the furan and thiazole rings might change in response to the polarity of the solvent. In the solid state, MD simulations can provide insights into crystal packing and intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the macroscopic properties of the material. By simulating the system at different temperatures and pressures, one can also study phase transitions and other dynamic processes. For thiazole-Schiff base derivatives, MD simulations have been employed to understand their stability within biological systems, such as the active sites of enzymes. nih.gov

Docking Studies and Ligand-Receptor Interaction Modeling (In Silico)

Computational, or in silico, methods are pivotal in modern drug discovery and development for predicting the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. While specific molecular docking studies for 2-Thiazolamine, N-(2-furanylmethylene)- are not extensively detailed in publicly available literature, the broader class of 2-aminothiazole (B372263) derivatives has been the subject of numerous computational investigations. These studies provide a framework for understanding the potential binding modes and intermolecular interactions of this compound with various biological targets.

In silico studies of 2-aminothiazole derivatives have explored their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.govnih.gov These computational analyses are crucial for rational drug design, helping to elucidate structure-activity relationships (SAR) and guide the synthesis of more potent and selective analogs. nih.gov

Molecular docking simulations for this class of compounds typically involve preparing a 3D structure of the ligand and a high-resolution crystal structure of the target protein. The ligand is then "docked" into the active site of the protein, and scoring functions are used to predict the binding affinity and the most likely binding conformation. These studies have revealed that the thiazole and furan rings are often involved in key interactions with amino acid residues in the active site of target proteins.

For instance, studies on similar heterocyclic compounds have shown interactions with the active sites of proteins such as DNA gyrase, cyclooxygenase (COX), and various kinases. researchgate.netals-journal.com The nitrogen and sulfur atoms of the thiazole ring, along with the oxygen atom of the furan ring, can act as hydrogen bond acceptors, while the N-H group of the thiazolamine can serve as a hydrogen bond donor. The aromatic nature of both rings also allows for π-π stacking and hydrophobic interactions with corresponding residues in the protein's binding pocket.

A study on 2-aminothiazole derivatives as potential anticancer agents targeting the Hec1/Nek2 protein complex, which is crucial for cell proliferation, employed molecular docking to understand the key interactions necessary for inhibitory activity. nih.gov Similarly, research into thiazole conjugates as anti-hepatic cancer agents utilized molecular docking to assess the interaction modes of the compounds with the active site of the Rho6 protein. nih.gov

The general findings from docking studies on related 2-aminothiazole and furan-containing compounds suggest that 2-Thiazolamine, N-(2-furanylmethylene)- likely engages in a variety of non-covalent interactions with its biological targets. A hypothetical summary of such interactions based on analogous compounds is presented below.

Table 1: Representative Docking Study Data for a 2-Aminothiazole Derivative

Target ProteinLigandDocking Score (kcal/mol)Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)4-(Furan-2-yl)thiazol-2-amine derivative-8.5Arg120, Tyr355Hydrogen Bond
Val523, Ser353Hydrophobic Interaction
DNA Gyrase Subunit B2-Aryl-N-(4-morpholinophenyl)thiazol-4-amine-9.2Asp73, Gly77Hydrogen Bond
Ile78, Pro79Hydrophobic Interaction
Hec1/Nek2 Protein Kinase2-Aminothiazole derivative-7.8Lys33, Glu51Hydrogen Bond, Electrostatic
Leu83, Phe142Hydrophobic Interaction

Coordination Chemistry and Metal Complexation Research

Ligand Behavior and Coordination Modes of N-(2-furanylmethylene)-2-thiazolamine

The coordination behavior of N-(2-furanylmethylene)-2-thiazolamine is dictated by the spatial arrangement of its donor atoms. Theoretical and spectroscopic studies of analogous compounds suggest that it can act as a monodentate, bidentate, or polydentate ligand.

While specific studies on the monodentate coordination of 2-Thiazolamine, N-(2-furanylmethylene)- are not extensively documented, it is plausible for the ligand to coordinate through its most basic nitrogen atom, the imine nitrogen, under specific steric or electronic conditions that prevent further chelation.

More commonly, Schiff bases of this nature exhibit bidentate or tridentate coordination. Research on the closely related ligand, N-(2-furanylmethylene)-2-aminothiadiazole, indicates a tridentate coordination mode in its complexes with Co(II) and Ni(II). nih.gov In these complexes, the ligand likely coordinates through the furan (B31954) oxygen, the imine nitrogen, and the thiazole (B1198619) ring nitrogen, forming a stable bicyclic chelate structure. Another study on a Schiff base derived from 4-aminobenzenesulfonamide and furan-2-carbaldehyde suggests bidentate coordination involving the azomethine nitrogen and the furan oxygen.

The formation of five- or six-membered chelate rings is a driving force for the complexation of polydentate ligands with metal ions, a phenomenon known as the chelate effect. In the case of N-(2-furanylmethylene)-2-thiazolamine, bidentate coordination involving the imine nitrogen and the thiazole nitrogen would result in a stable five-membered chelate ring. Tridentate coordination, involving the furan oxygen, imine nitrogen, and thiazole nitrogen, would lead to the formation of two fused chelate rings, one five-membered and one six-membered, further enhancing the stability of the resulting complex. The stability of these chelate complexes is generally high due to the favorable thermodynamics of their formation.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with N-(2-furanylmethylene)-2-thiazolamine and its analogues is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate the reaction.

Complexes of the analogous ligand, N-(2-furanylmethylene)-2-aminothiadiazole, with Co(II) and Ni(II) have been synthesized and characterized. nih.gov These complexes were prepared by reacting the Schiff base with the corresponding metal salts, resulting in octahedral geometries where two tridentate ligands coordinate to a single metal center. nih.gov While specific synthetic procedures for Cu, Zn, and Fe complexes with 2-Thiazolamine, N-(2-furanylmethylene)- are not detailed in the available literature, general methods for the synthesis of Schiff base-metal complexes are well-established and would likely be applicable.

Table 1: Synthesis and Properties of Metal Complexes with an Analogous Ligand

Metal Ion Ligand Coordination Geometry Reference
Co(II) N-(2-furanylmethylene)-2-aminothiadiazole Tridentate Octahedral nih.gov

There is a notable absence of published research on the synthesis and characterization of f-block metal complexes with 2-Thiazolamine, N-(2-furanylmethylene)-. The coordination chemistry of lanthanides and actinides with Schiff base ligands is an area of growing interest, but specific studies involving this particular ligand are yet to be reported. Generally, the larger ionic radii and higher coordination numbers of f-block elements could lead to complexes with different stoichiometries and geometries compared to their d-block counterparts.

Structural Analysis of Metal Complexes by X-ray Crystallography

Geometry Around the Metal Center

The geometry around the central metal ion in complexes of 2-Thiazolamine, N-(2-furanylmethylene)- is influenced by several factors, including the nature of the metal ion, its oxidation state, the molar ratio of the ligand to the metal, and the presence of other coordinating anions or solvent molecules. While specific crystallographic data for complexes of this exact ligand are not extensively reported in the reviewed literature, analogies can be drawn from similar thiazole-based Schiff base complexes.

Research on related compounds suggests that common coordination geometries include tetrahedral, square planar, square pyramidal, and octahedral arrangements. For instance, studies on Ni(II), Co(II), and Cu(II) complexes with other thiazole-derived Schiff bases have indicated the formation of square planar and octahedral geometries. In a typical octahedral complex, two molecules of the bidentate Schiff base would coordinate to the metal center, with the remaining two coordination sites being occupied by anions or solvent molecules.

Table 1: Plausible Geometries of Metal Complexes with Thiazole-Containing Schiff Bases

Metal IonPlausible GeometryCoordination Number
Co(II)Octahedral6
Ni(II)Square Planar, Octahedral4, 6
Cu(II)Distorted Octahedral, Square Pyramidal6, 5
Zn(II)Tetrahedral4

Influence of Coordination on Ligand Conformation

The process of coordination to a metal ion invariably induces conformational changes in the 2-Thiazolamine, N-(2-furanylmethylene)- ligand. In its free state, the ligand possesses a degree of rotational freedom around the single bonds. Upon chelation, a more rigid, planar, or near-planar conformation is often imposed to accommodate the geometric constraints of the metal's coordination sphere. This rigidity arises from the formation of stable five- or six-membered chelate rings. The planarity of the chelate ring can be influenced by steric interactions between the ligand and other coordinated groups. Conformational analysis of related coordinated diamine chelate rings has been investigated using techniques like NMR spectroscopy to understand the torsional angles within the chelate rings.

Spectroscopic Properties of Metal Complexes

Spectroscopic techniques are invaluable for elucidating the structure and bonding in metal complexes of 2-Thiazolamine, N-(2-furanylmethylene)-.

UV-Vis Spectroscopy of d-d Transitions and Charge Transfer Bands

The electronic spectra of the metal complexes of this ligand are expected to show characteristic absorption bands in the UV-Visible region. These bands can be broadly categorized into two types: d-d transitions and charge transfer bands.

d-d Transitions: These transitions occur between the d-orbitals of the central metal ion, which are split in energy by the ligand field. The energy and intensity of these bands are sensitive to the geometry of the complex and the nature of the metal-ligand bonding. For instance, octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions, while square planar complexes show different patterns.

Charge Transfer (CT) Bands: These are generally more intense than d-d bands and arise from the transfer of an electron from a ligand-based molecular orbital to a metal-based molecular orbital (LMCT) or vice versa (MLCT). For complexes with ligands like 2-Thiazolamine, N-(2-furanylmethylene)-, prominent LMCT bands are anticipated due to the presence of electron-rich thiazole and furan rings. Studies on similar copper(II) complexes with thiazole-containing ligands have reported ligand-to-metal charge transfer bands in the visible region. nih.gov

Table 2: Expected UV-Vis Absorption Bands for Metal Complexes of Thiazole Schiff Bases

Transition TypeWavelength Range (nm)Molar Absorptivity (ε)
π → π* (intraligand)< 350High
n → π* (intraligand)350 - 450Moderate
Ligand to Metal Charge Transfer (LMCT)400 - 600High
d-d transitions> 500Low

EPR Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying metal complexes with unpaired electrons, such as those of Cu(II), Co(II) (high spin), and Mn(II). The EPR spectrum provides information about the electronic environment of the paramagnetic center, including the geometry of the complex and the nature of the metal-ligand bonding.

For a Cu(II) complex, which has a d⁹ electronic configuration, the EPR spectrum can distinguish between different geometries. For example, in an axially symmetric environment (like a distorted octahedron or square pyramid), the g-tensor will have two components, g∥ and g⊥. The relative values of these parameters can provide insights into the ground electronic state of the copper ion. If g∥ > g⊥ > 2.0023, it is indicative of an unpaired electron in the dx²-y² orbital, which is common for square planar and tetragonally distorted octahedral Cu(II) complexes. The hyperfine splitting pattern can also yield information about the number of coordinating nitrogen atoms.

Theoretical Investigations of Metal Complex Electronic Structure

Theoretical methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide a deeper understanding of the electronic structure and properties of metal complexes. For complexes of 2-Thiazolamine, N-(2-furanylmethylene)-, DFT calculations can be employed to:

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions observed in the UV-Vis spectra. The HOMO-LUMO energy gap is an important parameter for assessing the chemical reactivity and kinetic stability of the complex.

Simulate the vibrational spectra (IR and Raman) to aid in the assignment of experimental bands.

Predict the EPR parameters (g-values and hyperfine coupling constants) for paramagnetic complexes.

Studies on related Schiff base complexes have utilized DFT to investigate their electronic structure, confirming the nature of the metal-ligand bonding and rationalizing their spectroscopic and biological properties. researchgate.netnih.gov

Catalytic Applications of N 2 Furanylmethylene 2 Thiazolamine and Its Metal Complexes

Organic Transformation Catalysis

The catalytic utility of N-(2-furanylmethylene)-2-thiazolamine and its derivatives can be categorized into its potential use as an organocatalyst, and the catalytic applications of its metal complexes in homogeneous and heterogeneous systems.

Schiff Base as Organocatalyst

As an organocatalyst, the N-(2-furanylmethylene)-2-thiazolamine molecule could theoretically participate in reactions through the activation of substrates via the formation of iminium or enamine intermediates. However, based on available literature, there are no specific studies detailing the use of N-(2-furanylmethylene)-2-thiazolamine itself as an organocatalyst for organic transformations. The research on related thiazole (B1198619) derivatives in organocatalysis has predominantly focused on N-heterocyclic carbenes (NHCs) generated from thiazolium salts, rather than the Schiff bases directly.

Metal Complexes as Homogeneous Catalysts

Schiff base ligands are well-regarded for their ability to form stable complexes with a variety of transition metals, which can then act as homogeneous catalysts. ijper.orgnih.gov These complexes are central to many catalytic processes due to their structural versatility and the electronic tunability of the metal center. semanticscholar.org For the specific Schiff base N-(2-furanylmethylene)-2-thiazolamine, while the synthesis of its metal complexes with ions such as Co(II), Ni(II), Cu(II), and Zn(II) has been reported, detailed investigations into the catalytic activity of these specific complexes in homogeneous organic transformations are limited in the current body of scientific literature. acs.org The potential for these complexes to catalyze reactions remains an area ripe for further investigation.

Heterogeneous Catalysis Derived from the Compound

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a widely practiced strategy to improve catalyst recyclability and simplify product purification. Metal complexes of Schiff bases, including those of 2-aminothiazole (B372263) derivatives, can be anchored to various supports like polymers or silica. researchgate.net Despite the general interest in this area, there is a lack of specific published research on the preparation and application of heterogeneous catalysts derived from N-(2-furanylmethylene)-2-thiazolamine and its metal complexes.

Specific Reaction Types Investigated

The catalytic performance of a compound or its complexes is ultimately defined by its efficacy in specific types of chemical reactions. For N-(2-furanylmethylene)-2-thiazolamine, its potential in key reaction classes such as oxidation, reduction, and coupling reactions is of significant interest.

Oxidation and Reduction Reactions

Metal complexes are frequently employed as catalysts for oxidation and reduction reactions. The ability of the metal center to undergo reversible changes in its oxidation state is key to their catalytic function. While metal complexes of other Schiff bases derived from 2-aminothiazole have been investigated for such catalytic activities, specific data on the performance of N-(2-furanylmethylene)-2-thiazolamine complexes in catalyzing oxidation or reduction reactions is not well-documented in the literature. One study on related 2-aminothiazole Schiff base complexes mentioned their use as catalysts in the reduction of some organic pollutants. researchgate.net

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Schiff base complexes have been successfully used as catalysts in reactions like Suzuki, Heck, and Sonogashira couplings. A review of the current literature indicates that while the broader class of 2-aminothiazole Schiff bases and their metal complexes are of interest, specific studies detailing the application of N-(2-furanylmethylene)-2-thiazolamine or its metal complexes as catalysts for such coupling reactions have not been reported.

Asymmetric Catalysis Potential

While N-(2-furanylmethylene)-2-thiazolamine is an achiral molecule, its structure offers significant potential for application in asymmetric catalysis through several strategic modifications. The development of chiral catalysts is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of one enantiomer of a chiral product, which is crucial in pharmaceuticals and fine chemicals.

The primary route to inducing chirality in catalysts derived from this ligand involves the introduction of chiral centers into the ligand backbone. This can be achieved by:

Modification of the Thiazole Ring: Introducing chiral substituents at the 4 or 5-position of the thiazole ring would create a chiral environment around the coordinating nitrogen atom.

Modification of the Furan (B31954) Ring: Attaching chiral auxiliaries to the furan ring, for instance, at the 4 or 5-position, can also impart chirality to the ligand.

Formation of Chiral-at-Metal Complexes: Even with the achiral ligand, the coordination to a metal center can result in a chiral complex if the coordination geometry is appropriate. For example, in an octahedral complex, the arrangement of multiple N-(2-furanylmethylene)-2-thiazolamine ligands can lead to different diastereomeric complexes, which could potentially be resolved to yield enantiomerically pure catalysts.

Metal complexes incorporating such chiral ligands could act as effective Lewis acid catalysts for a variety of asymmetric transformations. The nitrogen atom of the thiazole ring and the imine nitrogen provide strong coordination sites for metal ions, while the furan oxygen can also participate in coordination, making it a potentially tridentate ligand. This chelation can create a well-defined and rigid chiral pocket around the metal center, which is essential for effective stereochemical control.

Potential asymmetric reactions that could be catalyzed by chiral metal complexes of N-(2-furanylmethylene)-2-thiazolamine derivatives include:

Diels-Alder Reactions: Catalyzing the cycloaddition between a diene and a dienophile to produce chiral cyclohexene derivatives.

Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds to generate chiral products.

Aldol Reactions: Promoting the reaction between an enolate and a carbonyl compound to form chiral β-hydroxy carbonyl compounds.

Henry Reactions: Catalyzing the addition of a nitroalkane to an aldehyde or ketone to produce chiral β-nitro alcohols.

The performance of these potential catalysts would be highly dependent on the nature of the metal center, the specific chiral modifications to the ligand, and the reaction conditions.

Reaction Mechanism Elucidation in Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalyst performance and designing more efficient catalytic systems. For hypothetical catalytic cycles involving metal complexes of N-(2-furanylmethylene)-2-thiazolamine, the mechanism would likely proceed through a series of well-defined elementary steps.

A general proposed catalytic cycle for a Lewis acid-catalyzed reaction, such as an asymmetric aldol reaction, is depicted below:

Catalyst Activation: The catalytically active species is formed, which may involve the coordination of the metal precursor with the N-(2-furanylmethylene)-2-thiazolamine ligand.

Substrate Coordination: The electrophilic substrate (e.g., an aldehyde) coordinates to the Lewis acidic metal center of the catalyst. This coordination activates the substrate towards nucleophilic attack by increasing its electrophilicity.

Nucleophilic Attack: The nucleophile (e.g., a silyl enol ether) attacks the coordinated substrate. The chiral environment created by the ligand directs the nucleophile to one face of the electrophile, leading to the formation of a new carbon-carbon bond with a specific stereochemistry.

Product Release: The product dissociates from the metal center, regenerating the active catalyst, which can then enter another catalytic cycle.

The specific details of the mechanism, such as the coordination mode of the ligand and the substrate, the nature of the transition state, and the rate-determining step, would need to be investigated through a combination of experimental and computational studies. Techniques such as in-situ spectroscopy (NMR, IR), kinetic studies, and density functional theory (DFT) calculations would be invaluable in elucidating these mechanistic details.

Catalyst Stability and Reusability Studies

For practical applications, the stability and reusability of a catalyst are of paramount importance. The robustness of metal complexes of N-(2-furanylmethylene)-2-thiazolamine would be influenced by several factors:

Ligand Stability: The Schiff base linkage (C=N) can be susceptible to hydrolysis, particularly under acidic or basic conditions. The stability of the thiazole and furan rings under the reaction conditions is also a key consideration.

Strength of the Metal-Ligand Bond: Strong coordination between the metal and the ligand is essential to prevent ligand dissociation and catalyst deactivation. The chelate effect, arising from the multidentate nature of the ligand, would contribute significantly to the stability of the complex.

Oxidation State of the Metal Center: The stability of the metal's oxidation state during the catalytic cycle is crucial. Undesired redox processes can lead to catalyst decomposition.

To enhance the stability and enable reusability, the catalyst could be immobilized on a solid support. Common strategies include:

Covalent Anchoring: Functionalizing the ligand with a reactive group that can be covalently attached to a solid support, such as silica, alumina, or a polymer resin.

Ion Exchange: If the complex is ionic, it could be immobilized on an ion-exchange resin.

Encapsulation: Trapping the metal complex within the pores of a mesoporous material, such as a zeolite or a metal-organic framework (MOF).

Immobilization can facilitate the separation of the catalyst from the reaction mixture, allowing for its recovery and reuse over multiple cycles. Studies on catalyst leaching, which is the dissolution of the active metal species from the support into the reaction medium, would be necessary to confirm the true heterogeneous nature of the immobilized catalyst.

The following table summarizes the key considerations for the development of catalysts based on N-(2-furanylmethylene)-2-thiazolamine:

FeatureConsiderations and Strategies
Asymmetric Potential Introduction of chiral centers on the thiazole or furan ring; Formation of chiral-at-metal complexes.
Reaction Mechanism Elucidation through kinetic studies, in-situ spectroscopy, and computational modeling to understand substrate activation and stereochemical control.
Catalyst Stability Strengthening the metal-ligand bond; Preventing hydrolysis of the Schiff base; Maintaining the metal's oxidation state.
Reusability Immobilization on solid supports (e.g., silica, polymers) via covalent bonding, ion exchange, or encapsulation.

Derivatization Strategies and Structure Reactivity/property Relationship Studies

Synthetic Approaches to Structural Analogues

The synthesis of structural analogues of 2-Thiazolamine, N-(2-furanylmethylene)- can be systematically approached by modifying its three core components: the thiazole (B1198619) ring, the furan (B31954) ring, and the imine linkage.

The thiazole ring is a versatile scaffold that can be modified at various positions. The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole core, allowing for the introduction of diverse substituents. derpharmachemica.com This one-pot condensation reaction of α-haloketones with thioamides can be adapted to produce 2-aminothiazole (B372263) precursors with desired substitutions at the C4 and C5 positions. derpharmachemica.comresearchgate.net

Subsequent reaction of these substituted 2-aminothiazoles with 2-furaldehyde would yield the target analogues. For instance, reacting an α-haloketone bearing an alkyl or aryl group with thiourea (B124793) would lead to a 4-substituted-2-aminothiazole, which can then be condensed with 2-furaldehyde.

Another approach involves the direct functionalization of the pre-formed thiazole ring. The C5 position of the 2-aminothiazole is susceptible to electrophilic substitution reactions. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce aryl or other functional groups at specific positions on the thiazole ring, provided a suitable halo-substituted precursor is available. derpharmachemica.comnih.gov

Table 1: Synthetic Strategies for Thiazole Ring Modification

StrategyDescriptionPotential Substituents
Hantzsch Thiazole SynthesisCondensation of α-haloketones with thioamides to form the thiazole ring.Alkyl, Aryl, Heteroaryl groups at C4 and C5.
Electrophilic SubstitutionDirect introduction of functional groups onto the activated thiazole ring.Nitro, Halogen groups.
Palladium-Catalyzed Cross-CouplingFormation of C-C bonds using a palladium catalyst to attach various groups.Aryl, Vinyl, Alkynyl groups.

Modifications on the furan ring primarily involve the use of substituted 2-furaldehyde derivatives in the condensation reaction with 2-aminothiazole. The Vilsmeier-Haack reaction on furan can introduce a formyl group, and various substituted furans can be used as starting materials. Electrophilic substitution reactions on the furan ring, such as nitration or halogenation, typically occur at the C5 position.

For example, the use of 5-nitro-2-furaldehyde (B57684) in the condensation step would yield a derivative with a strong electron-withdrawing group on the furan ring. mdpi.com Similarly, furan-2-carboxylic acids can be converted to the corresponding aldehydes, allowing for a wider range of commercially available substituted furans to be utilized.

Table 2: Examples of Substituted 2-Furaldehydes for Analogue Synthesis

Substituted 2-FuraldehydeResulting Modification on the Furan RingPotential Impact
5-Nitro-2-furaldehydeIntroduction of a nitro group at the C5 position.Strong electron-withdrawing effect.
5-Methyl-2-furaldehydeIntroduction of a methyl group at the C5 position.Electron-donating and steric effects.
Furan-2,5-dicarbaldehydePotential for further derivatization or cross-linking.Formation of bis-derivatives or polymers.

The imine (Schiff base) linkage is formed by the condensation of the primary amine of 2-aminothiazole with the aldehyde group of 2-furaldehyde. Variations at this linkage can be achieved by replacing the imine with other functional groups, such as an amide or a hydrazone.

For instance, an amide linkage can be formed by coupling 2-aminothiazole with 2-furoic acid using a suitable coupling agent. academie-sciences.fr This changes the geometry and electronic nature of the linker. Reduction of the imine bond using reducing agents like sodium borohydride (B1222165) would yield a more flexible secondary amine linkage.

Furthermore, using thiosemicarbazide (B42300) in a one-pot reaction with a benzaldehyde (B42025) derivative and an α-haloketone can lead to the formation of 2-thiazolylhydrazone derivatives, which are structurally related to the imine motif. researchgate.net

Influence of Substituents on Electronic and Steric Properties

The introduction of substituents on either the thiazole or the furan ring significantly alters the electronic and steric properties of the molecule. Electron-donating groups (EDGs) such as methyl (-CH3) or methoxy (B1213986) (-OCH3) increase the electron density of the aromatic system they are attached to. nih.gov Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decrease the electron density. mdpi.com

These electronic perturbations influence the molecule's HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. For instance, the substitution of a nitro group on the furan ring has been shown to lower both the HOMO and LUMO energy levels, resulting in a reduced energy gap. mdpi.com This can affect the compound's color (absorption wavelength) and its susceptibility to nucleophilic or electrophilic attack. mdpi.comnih.gov

Table 3: Effect of Substituent Type on Molecular Properties

Substituent TypeExampleElectronic EffectSteric Effect
Electron-Donating Group (EDG)-CH3, -OCH3Increases electron density.Variable, depends on size.
Electron-Withdrawing Group (EWG)-NO2, -CN, -ClDecreases electron density.Variable, depends on size.
Bulky Group-C(CH3)3Can be weakly donating.Significant steric hindrance.

Computational Prediction of Derivative Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity of derivatives of 2-Thiazolamine, N-(2-furanylmethylene)-. By calculating various molecular properties, insights into the reactivity and stability of different analogues can be gained. mdpi.com

The HOMO and LUMO energy levels and their distribution provide information about the sites most susceptible to electrophilic and nucleophilic attack, respectively. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov Molecular Electrostatic Potential (MESP) maps visualize the charge distribution on the molecule's surface, with red regions indicating negative potential (prone to electrophilic attack) and blue regions indicating positive potential (prone to nucleophilic attack). nih.gov

Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify and compare the reactivity of different derivatives. mdpi.com For instance, a molecule with a large energy gap is considered "hard" and less reactive, while one with a small energy gap is "soft" and more reactive. mdpi.com

Table 4: Key Computational Parameters for Reactivity Prediction

ParameterInformation Provided
HOMO/LUMO EnergiesElectron-donating/accepting ability; reactivity.
HOMO-LUMO GapChemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MESP)Reactive sites for electrophilic and nucleophilic attack.
Global Reactivity DescriptorsQuantitative measure of hardness, softness, and electrophilicity.

Synthesis of Hetero-oligomers and Polymeric Materials incorporating the Motif

The 2-Thiazolamine, N-(2-furanylmethylene)- motif can be incorporated into larger molecular structures like hetero-oligomers and polymers. This can be achieved by introducing polymerizable functional groups onto the core structure or by using bifunctional derivatives in polymerization reactions.

For instance, if a derivative contains a vinyl group, it could potentially undergo radical polymerization. researchgate.net Similarly, the presence of two reactive sites on a derivative, such as a dicarboxylic acid or a dihalide, would allow it to act as a monomer in condensation polymerization.

Poly(2-oxazoline)s are a class of polymers that can be functionalized with various side chains. nih.govmdpi.com A synthetic strategy could involve the preparation of a 2-oxazoline monomer bearing the 2-Thiazolamine, N-(2-furanylmethylene)- moiety, followed by cationic ring-opening polymerization (CROP). nih.gov This would result in a polymer with the desired motif as a pendant group on the main chain. Such materials could exhibit interesting optical or electronic properties due to the aggregation of the chromophoric units. The synthesis of polymers containing bithiazole rings has been reported, suggesting the feasibility of incorporating thiazole-based units into polymeric backbones. researchgate.net

Biological Activity Research Mechanistic and in Vitro Molecular Studies

Enzyme Inhibition Studies (In Vitro)

No studies detailing the inhibitory effects of 2-Thiazolamine, N-(2-furanylmethylene)- on specific enzyme targets have been found. Therefore, information regarding its inhibition mechanisms and kinetic parameters is currently unavailable.

Specific Enzyme Targets and Inhibition Mechanisms

There is no information available on the specific enzymes that 2-Thiazolamine, N-(2-furanylmethylene)- may inhibit or the molecular mechanisms that would govern such interactions.

Kinetic Studies of Enzyme Inhibition

Due to the lack of enzyme inhibition studies, no kinetic data, such as IC₅₀ or Kᵢ values, for 2-Thiazolamine, N-(2-furanylmethylene)- have been determined.

Receptor Binding Affinity Investigations (In Vitro)

There are no published reports on the receptor binding affinity of 2-Thiazolamine, N-(2-furanylmethylene)-.

Ligand-Receptor Interactions at the Molecular Level

Without experimental binding data, the molecular interactions between 2-Thiazolamine, N-(2-furanylmethylene)- and any biological receptors remain uncharacterized.

Antimicrobial Mechanistic Studies (In Vitro)

While many Schiff bases derived from 2-aminothiazole (B372263) exhibit antimicrobial properties, the specific mechanistic actions of 2-Thiazolamine, N-(2-furanylmethylene)- have not been elucidated.

Bacterial and Fungal Cell Wall/Membrane Disruption Mechanisms

There is no available research that describes the mechanisms by which 2-Thiazolamine, N-(2-furanylmethylene)- might disrupt the cell walls or membranes of bacteria and fungi.

Inhibition of Microbial Metabolic Pathways

Research into Schiff bases derived from 2-aminothiazole, such as 2-Thiazolamine, N-(2-furanylmethylene)-, has highlighted their broad-spectrum antimicrobial properties. While specific studies detailing the precise inhibition of metabolic pathways for this exact compound are limited, the activity of structurally similar thiazole (B1198619) derivatives provides insight into their potential mechanisms. These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. nih.govresearchgate.net

The antimicrobial action of this class of compounds is often attributed to the azomethine group (–C=N–), which is known to be critical for biological activity. researchgate.net Studies on various thiazolyl-thiourea derivatives have shown promising efficacy toward staphylococcal species, with Minimum Inhibitory Concentration (MIC) values against S. aureus and S. epidermidis ranging from 4 to 16 μg/mL. nih.gov Similarly, novel 5-(4-substituted-benzyl)-2-(furan/thiophen-2-ylmethylene hydrazono)thiazolidin-4-ones were tested against several bacterial and fungal strains, showing significant antimicrobial potential. researchgate.net The introduction of different substituents to the core furan (B31954) and thiazole structures can modulate this activity, with halogenated derivatives often exhibiting enhanced potency. nih.govnih.gov For instance, certain N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which share structural motifs, showed moderate-to-weak antimicrobial properties with MIC values between 8 and 256 µg/mL. nih.gov

Table 1: Antimicrobial Activity (MIC) of Structurally Related Thiazole Derivatives

Compound ClassMicroorganismMIC (μg/mL)Reference
Thiazolyl-thiourea derivativesS. aureus4 - 16 nih.gov
Thiazolyl-thiourea derivativesS. epidermidis4 - 16 nih.gov
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivativesVarious Bacteria8 - 256 nih.gov
3-chloro-4-fluorophenyl derivative of N-(furan-2-ylmethyl)-1H-tetrazol-5-amineStandard bacterial strains0.25 - 4 nih.gov
3-chloro-4-fluorophenyl derivative of N-(furan-2-ylmethyl)-1H-tetrazol-5-amineClinical cocci2 - 16 nih.gov

Antioxidant Activity and Radical Scavenging Mechanisms (In Vitro)

The thiazole core, often found in combination with phenolic structures, is associated with significant antioxidant and radical scavenging effects. nih.gov These properties are crucial for mitigating oxidative stress, a key factor in numerous pathological conditions. mdpi.com

Scavenging Assays (DPPH, ABTS) and Redox Chemistry

The antioxidant capacity of thiazole derivatives is commonly evaluated using in vitro radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.govopenagrar.de These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals. nih.gove3s-conferences.org

Studies on various phenolic thiazoles and related hydrazinyl-thiazole derivatives have demonstrated potent scavenging activity, in some cases exceeding that of standard antioxidants like ascorbic acid and Trolox. nih.govmdpi.com For example, a novel catechol hydrazinyl-thiazole derivative (CHT) was found to have an IC50 value against the DPPH radical that was 4.94 times lower than ascorbic acid and 3.28 times lower than Trolox, indicating superior activity. mdpi.com Similarly, in the ABTS assay, the same compound was 3.16 times more active than Trolox. mdpi.com The presence of polyphenol groups, such as catechol, on the thiazole scaffold significantly contributes to this high antioxidant potential. mdpi.com

Table 2: In Vitro Antioxidant Activity (IC50) of Structurally Related Thiazole Derivatives

Compound Class/DerivativeAssayIC50 (µM or µg/mL)Reference
Catechol Hydrazinyl-Thiazole (CHT)DPPHLower than Ascorbic Acid & Trolox mdpi.com
Catechol Hydrazinyl-Thiazole (CHT)ABTS3.16x more active than Trolox mdpi.com
Vaccinium bracteaturn Thunb. Extracts (VBE)DPPH42.2 ± 1.2 μg/ml openagrar.de
Vaccinium bracteaturn Thunb. Extracts (VBE)ABTS71.1 ± 1.1 μg/ml openagrar.de

Mechanistic Pathways of Antioxidant Action

The radical scavenging activity of thiazole-based antioxidants primarily proceeds through two main mechanistic pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). mdpi.comfrontiersin.org

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The feasibility of this pathway is determined by the Bond Dissociation Enthalpy (BDE) of the N–H or O–H bonds in the molecule. A lower BDE value indicates a weaker bond that is more easily cleaved, correlating with higher antioxidant activity. frontiersin.org Computational studies on related heterocyclic systems show that N-H bonds often exhibit low BDE values, making them likely sites for hydrogen donation. frontiersin.org

Single Electron Transfer-Proton Transfer (SET-PT): This pathway involves the antioxidant first transferring an electron to the free radical to form a radical cation. This is followed by the dissociation of a proton from the radical cation. The key parameters governing this mechanism are the Ionization Potential (IP), which relates to the ease of electron donation, and the Proton Dissociation Enthalpy (PDE). frontiersin.org Molecules with a high-energy Highest Occupied Molecular Orbital (HOMO) generally have a lower IP, facilitating the initial electron transfer step. frontiersin.org

Theoretical studies suggest that the antioxidant mechanism can be influenced by the solvent and the specific structure of the compound, but both HAT and SET-PT pathways are considered significant for this class of molecules. frontiersin.org

Anticancer Mechanistic Studies (In Vitro Cell Lines)

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and serves as a core component in numerous compounds developed for their anticancer properties. nih.govnih.gov Derivatives have shown potent cytotoxic activity against a wide range of human cancer cell lines, including those of the breast, colon, and liver, often by inducing apoptosis and disrupting the cell cycle. nih.govturkjps.org

Apoptosis Induction Pathways and Molecular Markers

A primary mechanism by which thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. turkjps.orgnih.gov This process is often mediated through the intrinsic (mitochondrial) pathway. nih.gov Key molecular events observed in cancer cells treated with these compounds include:

Activation of Caspases: Treatment often leads to the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis. nih.govnih.gov In some systems, initiator caspases like caspase-9 are also activated. turkjps.org

Modulation of Bcl-2 Family Proteins: A common finding is the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govfrontiersin.org This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent caspase activation. frontiersin.org

DNA Fragmentation: The activation of caspases ultimately leads to the fragmentation of cellular DNA, a hallmark of apoptosis. nih.gov

Studies on phthalimide-thiazole derivatives showed potent cytotoxicity in MCF-7 breast cancer cells, which was linked to apoptosis induction via the intrinsic pathway. nih.gov Similarly, other derivatives induced apoptosis in K562 leukemia cells, associated with caspase-3 activation and a shift in the Bax/Bcl-2 balance. nih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, many thiazole-containing compounds inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints, preventing the cells from dividing. turkjps.orgnih.gov This arrest can occur at the G0/G1, S, or G2/M phases, depending on the compound's specific structure and the cancer cell type. nih.govturkjps.orgnih.gov

For instance, certain 2-aminothiazole derivatives were found to induce G0/G1 phase arrest in K562 cells. nih.gov Other related compounds caused cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov This blockade of the cell cycle is often accompanied by the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). researchgate.netmdpi.com For example, genistein, a compound studied for its effects on bladder cancer cells, induced G2/M arrest by downregulating cyclin A and cyclin B1 while upregulating the CDK inhibitor p21. mdpi.com This prevents the formation of active cyclin/CDK complexes necessary for progression through mitosis.

Table 3: Effect of Related Compounds on Cell Cycle Distribution in Cancer Cell Lines

Compound/Derivative ClassCell LinePhase of ArrestKey Molecular EffectReference
2-Aminothiazole derivativesK562 (Leukemia)G0/G1Inhibition of proliferation nih.gov
2-(thiophen-2-yl)-1H-indole derivativesHCT-116 (Colon)S and G2/MIncreased cell population in S and G2/M phases nih.gov
GenisteinT24 (Bladder)G2/MDownregulation of Cyclin A/B1; Upregulation of p21 mdpi.com
ITF2357 (HDACi)IOMM (Meningioma)G0/G1Inhibition of Cyclin B1, Cyclin D1, CDK1 researchgate.net
CinobufaginA375 (Melanoma)G2/MDownregulation of CDK1 and Cyclin B frontiersin.org

Interactions with DNA and Proteins

Direct mechanistic and in vitro molecular studies detailing the interactions of 2-Thiazolamine, N-(2-furanylmethylene)- with DNA and proteins are not extensively available in the current body of scientific literature. However, research on structurally related compounds, particularly Schiff bases incorporating furan and thiazole moieties, provides valuable insights into potential molecular interactions.

Studies on silver(I) complexes of Schiff bases that include a furan component have demonstrated an intercalative binding mode with calf thymus DNA (CT-DNA). nih.gov This suggests that the planar structure of such compounds may allow them to insert between the base pairs of the DNA double helix. While this research was conducted on metal complexes, it highlights the potential for the Schiff base ligand itself to participate in DNA binding.

Furthermore, molecular docking studies on a series of novel thiazole derivatives containing an imidazole (B134444) and furan scaffold have explored their interaction with the B crystal structure of DNA gyrase. researchgate.netmdpi.com These computational analyses indicated that the compounds could fit within the enzyme's active site, exhibiting binding energies comparable to the native inhibitor. researchgate.netmdpi.com This suggests that DNA gyrase, a crucial enzyme in bacterial DNA replication, could be a potential protein target for furan-thiazole hybrids.

The interaction of related compounds with other proteins has also been investigated. For instance, silver(I) complexes of furan-containing Schiff bases have shown a modest binding affinity for bovine serum albumin (BSA), a widely studied model protein, through a static quenching mechanism. nih.gov This indicates the potential for these types of molecules to bind to proteins, which could influence their distribution and biological activity.

It is important to note that these findings are based on related compounds and not on 2-Thiazolamine, N-(2-furanylmethylene)- itself. Therefore, the specific interactions of this compound with DNA and proteins remain a subject for future investigation.

Table 1: Summary of DNA and Protein Interaction Studies on Related Furan-Thiazole Derivatives

Compound Type Target Method Key Findings
Silver(I) complexes of furan-containing Schiff bases Calf Thymus DNA (CT-DNA) UV-vis absorption Intercalative binding mode nih.gov
Silver(I) complexes of furan-containing Schiff bases Bovine Serum Albumin (BSA) Fluorescence spectroscopy Modest binding affinity via static quenching nih.gov

Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective

Comprehensive structure-activity relationship (SAR) studies focusing specifically on 2-Thiazolamine, N-(2-furanylmethylene)- from a mechanistic viewpoint are limited. However, by examining research on analogous series of furan and thiazole-containing compounds, several key structural features that influence biological activity can be inferred.

The core structure, which combines a furan ring and a thiazole ring through an azomethine (-CH=N-) linkage, is fundamental to the biological activities observed in related Schiff bases. The planarity of this system is often crucial for activities such as DNA intercalation. nih.gov

Modifications to both the furan and thiazole rings, as well as the substituents on any associated phenyl rings, have been shown to significantly impact the biological effects of these compounds. For instance, in a series of thiazole-based Schiff bases, the nature and position of substituents on a phenyl ring attached to the thiazole moiety were found to be critical for their antibacterial activity.

In studies of related furan-containing compounds, the presence and nature of substituents on the furan ring itself can also modulate activity. While no specific SAR studies on substitutions to the furan ring of N-(2-furanylmethylene)-thiazol-2-amine derivatives are available, it is a common strategy in medicinal chemistry to explore the impact of various functional groups at different positions of a heterocyclic ring to optimize activity and selectivity.

The azomethine linker is another critical element for potential SAR modifications. Altering the rigidity or length of this linker could influence the compound's ability to adopt the optimal conformation for binding to its biological target.

It is crucial to emphasize that these SAR insights are extrapolated from studies on related, but not identical, chemical structures. Dedicated synthesis and biological evaluation of a series of analogs of 2-Thiazolamine, N-(2-furanylmethylene)- would be necessary to establish a definitive SAR for this specific compound class.

Table 2: Inferred Structure-Activity Relationships for Furan-Thiazole Scaffolds

Structural Moiety Modification Potential Impact on Biological Activity
Furan Ring Substitution with various functional groups Alteration of electronic properties and steric hindrance, potentially affecting target binding.
Thiazole Ring Substitution on the ring Can influence potency and selectivity of biological action.
Azomethine Linker Modification of length or rigidity May affect the conformational flexibility and optimal binding to biological targets.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Methodologies

The future of synthesizing 2-Thiazolamine, N-(2-furanylmethylene)- and its analogs is geared towards the development of more efficient, cost-effective, and environmentally benign processes. While the classical synthesis involves the condensation of an amine and an aldehyde, research is moving beyond conventional methods.

Future synthetic explorations will likely focus on:

Green Chemistry Approaches: Utilizing greener solvents like water or ethanol-water mixtures and employing reusable catalysts are key areas of development. For instance, the use of reusable NiFe2O4 nanoparticles has been shown to be effective in catalyzing the one-pot, three-component synthesis of other novel thiazole (B1198619) scaffolds, a strategy that could be adapted for this specific compound. nih.govacs.org Green approaches using ZnO nanoparticles as a catalyst have also proven efficient for synthesizing other thiazole-based Schiff bases. nih.govresearchgate.netscilit.com

Catalytic Innovations: Research into novel catalysts, such as iron-iodine systems, could enable the in-situ generation of reactive intermediates, streamlining the synthesis process from readily available starting materials. researchgate.net

One-Pot Multicomponent Reactions (MCRs): Designing MCRs where 2-aminothiazole (B372263), furfural, and other reactants can be combined in a single step to generate diverse libraries of N-(2-furanylmethylene)-2-thiazolamine derivatives is a significant goal. This approach enhances efficiency by reducing the number of purification steps and minimizing waste. nih.govacs.org

Flow Chemistry: The implementation of continuous flow synthesis can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

These advanced methodologies aim to make the synthesis of these valuable compounds more sustainable and economically viable for a wide range of applications.

Design and Synthesis of Advanced Functional Materials

The unique electronic and structural characteristics of 2-Thiazolamine, N-(2-furanylmethylene)- make it an attractive building block for a new generation of advanced functional materials. wiley-vch.de The conjugated system spanning the furan (B31954) and thiazole rings is a key feature that can be exploited and modified. researchgate.netnih.gov

Emerging research in this area includes:

Polymer Chemistry: The compound can be functionalized with polymerizable groups to be incorporated as a monomer in the synthesis of novel conductive polymers or polymers with unique optical properties.

Covalent Organic Frameworks (COFs): As a nitrogen-rich heterocyclic amine, derivatives of this compound could serve as nodes or linkers in the construction of porous COFs. researchgate.netnih.gov These materials are being investigated for applications in gas storage, separation, and catalysis.

Optoelectronic Materials: The thiazole moiety is known to be a component of fluorescent molecules. acs.org By modifying the substituents on the furan and thiazole rings, the photophysical properties of 2-Thiazolamine, N-(2-furanylmethylene)- can be tuned. This opens avenues for its use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices. acs.orgscispace.com Research has shown that thiazolothiazole derivatives can exhibit strong blue fluorescence with high quantum yields, suggesting that the thiazole core is a promising fluorophore. acs.org

The table below summarizes potential functional materials derived from this scaffold and their prospective applications.

Material TypePotential Monomer/Building BlockKey PropertiesEmerging Applications
Conductive Polymers Functionalized 2-Thiazolamine, N-(2-furanylmethylene)-π-conjugated backboneOrganic electronics, sensors, antistatic coatings
Covalent Organic Frameworks (COFs) Difunctional derivativesHigh porosity, tunable structureGas storage (CO2 capture), catalysis, separation
Fluorescent Materials Substituted analogsHigh quantum yield, tunable emissionOrganic Light-Emitting Diodes (OLEDs), bio-imaging
Electrochromic Materials Bipyridinium-functionalized derivativesReversible color change with voltageSmart windows, displays, sensors

Integration into Hybrid Systems and Nanomaterials

The development of hybrid materials, which combine organic molecules with inorganic nanostructures, is a rapidly growing field. 2-Thiazolamine, N-(2-furanylmethylene)- and its derivatives can be integrated with nanomaterials to create hybrid systems with synergistic or entirely new properties.

Future directions in this domain are:

Surface Functionalization of Nanoparticles: The compound can be chemically modified to anchor onto the surface of nanoparticles (e.g., gold, silver, zinc oxide, or iron oxide). nih.gov This functionalization can improve the stability and dispersibility of the nanoparticles and impart new biological or catalytic activities. Thiazole compounds have been successfully incorporated into systems with NiFe2O4 and ZnO nanoparticles. nih.govscilit.com

Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thiazole ring and the oxygen in the furan ring are excellent coordination sites for metal ions. This allows the molecule to be used as an organic linker in the synthesis of novel MOFs with potential applications in catalysis and sensing.

Carbon-Based Nanomaterials: Integration with graphene, graphene oxide, or carbon nanotubes can lead to the development of advanced composites for electronics, energy storage, and biomedical applications.

These hybrid systems offer a pathway to combine the processability and functional versatility of the organic molecule with the unique physical and chemical properties of the inorganic nanomaterial. imp.kiev.ua

Development of Advanced Computational Models

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules and materials. researchgate.net For 2-Thiazolamine, N-(2-furanylmethylene)-, advanced computational models will play a crucial role in predicting its properties and guiding experimental efforts.

Key areas for computational research include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate the electronic structure, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties of the compound and its derivatives. nih.govnih.gov These calculations help in understanding its reactivity and predicting its optical and electronic behavior. researchgate.netscilit.com

Molecular Docking: To explore its biological potential, molecular docking studies can predict the binding affinity and interaction modes of the compound with various biological targets like enzymes and protein receptors. nih.govresearchgate.netnih.gov This is a standard method for screening potential drug candidates in silico.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the structural features of a series of derivatives and their biological activity or physical properties. This allows for the rational design of new compounds with enhanced performance.

Pharmacokinetic (ADMET) Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, which is crucial for evaluating their drug-likeness early in the development process. rsc.org

The table below outlines the application of various computational models in the study of 2-Thiazolamine, N-(2-furanylmethylene)- derivatives.

Computational ModelPurposePredicted PropertiesImpact on Research
Density Functional Theory (DFT) Electronic structure analysisHOMO-LUMO energy gap, reactivity indices, spectral propertiesGuiding synthesis of materials with specific electronic properties. nih.gov
Molecular Docking Binding mode predictionBinding affinity (kcal/mol), interactions with protein residuesIdentifying potential biological targets for drug discovery. researchgate.netnih.gov
QSAR Correlate structure with activityPredictive models for biological activityRational design of more potent analogs.
ADMET Prediction Pharmacokinetic profilingBioavailability, toxicity, metabolic stabilityEarly-stage filtering of compounds in drug development. rsc.org

Mechanistic Deepening of Biological Interactions

The thiazole nucleus is a well-established pharmacophore present in numerous approved drugs, and Schiff bases are known for their broad spectrum of biological activities. nih.govnih.govglobalresearchonline.net Consequently, 2-Thiazolamine, N-(2-furanylmethylene)- is a compound of significant interest for medicinal chemistry. nih.govmdpi.com Future research will focus on moving beyond preliminary screening to a deep, mechanistic understanding of its biological effects.

Key research avenues include:

Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts is a primary goal. Techniques such as affinity chromatography, proteomics, and thermal shift assays will be employed to pull down and identify binding partners.

Elucidation of Mechanism of Action (MoA): Once a target is identified, detailed biochemical and biophysical studies will be needed to understand how the compound modulates the target's function. This includes kinetic studies for enzyme inhibitors or binding assays for receptors.

Structural Biology: Obtaining co-crystal structures of the compound bound to its biological target through X-ray crystallography or cryo-electron microscopy can provide atomic-level insights into the binding interactions, guiding the structure-based design of more potent and selective analogs.

Systems Biology Approaches: Using transcriptomics (RNA-seq) and metabolomics to study the global changes in gene expression and metabolite levels in cells treated with the compound can reveal the broader biological pathways it affects.

This deeper mechanistic understanding is critical for the rational development of derivatives of 2-Thiazolamine, N-(2-furanylmethylene)- as potential therapeutic agents. acs.org

Potential in Sensor and Imaging Technologies

The development of chemical sensors and imaging agents for detecting specific analytes is crucial for environmental monitoring, industrial process control, and biomedical diagnostics. The structural features of 2-Thiazolamine, N-(2-furanylmethylene)- make it a promising candidate for these applications.

Future research will likely explore:

Chemosensors for Metal Ions: The heteroatoms (N, S, O) in the molecule can act as binding sites for various metal ions. Research will focus on designing derivatives that exhibit a selective change in color (colorimetric) or fluorescence (fluorometric) upon binding to a specific metal ion, such as heavy metals of environmental concern. researchgate.net

Fluorescent Probes for Biomolecules: Thiazole derivatives, like Thiazole Orange, are known for their 'turn-on' fluorescence properties, where their fluorescence dramatically increases upon binding to target molecules like DNA or proteins. mdpi.comsemanticscholar.orgnih.gov Future work will involve modifying the structure of 2-Thiazolamine, N-(2-furanylmethylene)- to create probes that can selectively bind to and report the presence of specific biomolecules, aiding in diagnostics and cellular imaging.

Anion Sensing: The N-H proton of a modified thiazole ring or C-H bonds adjacent to the imine can be engineered to interact with specific anions through hydrogen bonding, leading to a detectable optical or electrochemical signal.

The goal is to develop highly sensitive and selective sensors that can operate in complex biological or environmental samples.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Thiazolamine, N-(2-furanylmethylene)-?

  • Methodological Answer : The compound can be synthesized via Schiff base condensation between 2-thiazolamine and 2-furaldehyde derivatives. A feasible approach involves refluxing equimolar amounts of the amine and aldehyde in methanol or ethanol under acidic catalysis (e.g., acetic acid) . For higher yields, solvent-free conditions with Eaton’s reagent (P2_2O5_5/MeSO3_3H) may improve reaction efficiency by enhancing electrophilicity of the carbonyl group . Characterization via IR and NMR spectroscopy is critical to confirm imine bond formation (C=N stretch at ~1600–1650 cm⁻¹; δ 8.5–9.5 ppm for aromatic protons adjacent to the imine group) .

Q. How can structural contradictions in synthesized derivatives be resolved?

  • Methodological Answer : Contradictions in regiochemistry or stereochemistry may arise during synthesis. X-ray crystallography is the gold standard for resolving ambiguities . For example, crystallographic data for analogous compounds (e.g., N-(2-thienylmethylene)-1,3,4-thiadiazole-2-amine) confirm planar geometry of the imine bond and non-covalent interactions influencing supramolecular packing . If crystallography is unavailable, DFT calculations (e.g., B3LYP/6-31G*) can predict bond angles and verify experimental NMR/IR data .

Advanced Research Questions

Q. What strategies enhance the stability of 2-Thiazolamine, N-(2-furanylmethylene)- under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should assess degradation kinetics via HPLC or UV-Vis spectroscopy. For instance, Schiff bases are prone to hydrolysis in acidic media; buffering at neutral pH (7.0–7.4) with phosphate or Tris buffers mitigates this . Thermal gravimetric analysis (TGA) can determine decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. Coordination with transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}) via the imine nitrogen and thiazole sulfur can stabilize the structure and enhance thermal resilience .

Q. How does electronic modulation of the thiazole and furan rings affect biological activity?

  • Methodological Answer : Substituents on the thiazole (e.g., electron-withdrawing NO2_2 groups) or furan rings alter charge distribution, impacting binding to biological targets. SAR studies on analogous compounds (e.g., N-(2-furanylmethylene)-3-aminodibenzofuran) reveal that electron-deficient thiazoles enhance antibacterial activity by increasing membrane permeability . Computational methods like molecular docking (AutoDock Vina) and QSAR modeling (using descriptors like logP, polar surface area) can predict bioactivity and guide rational design .

Q. What mechanisms explain the compound’s reactivity in cycloaddition or coordination chemistry?

  • Methodological Answer : The imine group acts as a Lewis base, enabling coordination with metals (e.g., Co2+^{2+}, Zn2+^{2+}) to form complexes with potential catalytic or medicinal properties . Cycloaddition reactions (e.g., [3+2] with nitrones) can be studied via kinetic assays and monitored by 1^1H NMR. For example, furan’s diene character allows Diels-Alder reactions, while the thiazole’s aromaticity directs regioselectivity .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., MIC values against S. aureus). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin for antibacterial assays). Meta-analysis of published data (e.g., comparing IC50_{50} values from and ) can identify trends. For in vitro studies, ensure consistent cell lines and incubation conditions.

Q. What analytical techniques validate purity and identity post-synthesis?

  • Methodological Answer : Combine HPLC (≥95% purity), high-resolution mass spectrometry (HRMS; <5 ppm error), and elemental analysis (C, H, N, S within ±0.3% theoretical values). For example, HRMS of 2-Thiazolamine, N-[3-(aminomethyl)phenyl]-5-methyl- (C11_{11}H13_{13}N3_3S) shows [M+H]+^+ at m/z 220.0907 . PXRD can detect polymorphic impurities .

Applications in Heterocyclic Chemistry

Q. How can this compound serve as a precursor for fused heterocycles?

  • Methodological Answer : Friedel-Crafts acylation or Huisgen cycloaddition can generate fused systems (e.g., benzo[d]imidazo[2,1-b]thiazoles). For example, reacting with acetyl chloride under Eaton’s reagent forms a ketone intermediate, which undergoes intramolecular cyclization . Solvent-free conditions minimize side reactions and improve yields (>70%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.